[(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Description
Properties
IUPAC Name |
[2-(2,4-dimethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-7-8-17(14(2)10-13)22-20(25)12-27-21(26)16-11-19(15(3)24)23-9-5-4-6-18(16)23/h4-11H,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTJHJPFFAGLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Phenylamine Moiety: The phenylamine group can be attached through a nucleophilic substitution reaction, where the amino group reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents or polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate would depend on its specific biological target. Generally, indolizine derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Substituent Effects on Indolizine Derivatives
The ethyl 7-acetyl-3-(substituted benzoyl)indolizine-1-carboxylate series (e.g., compounds 2a–r in ) shares a similar indolizine backbone but differs in substituents. Key comparisons include:
| Feature | Target Compound | Ethyl 7-Acetyl Analogs |
|---|---|---|
| Ester Group | Carbamoyl methyl ester | Ethyl ester |
| Aromatic Substituent | 2,4-Dimethylphenyl carbamoyl | Varied benzoyl groups (e.g., 4-Cl, 4-NO₂) |
| Acetyl Position | 3-position | 7-position |
- The 2,4-dimethylphenyl group increases lipophilicity, improving membrane permeability but possibly reducing solubility. In contrast, electron-withdrawing groups (e.g., 4-NO₂ in analogs) may enhance electrophilic reactivity .
Comparison with Fungicidal Strobilurins
Strobilurins like azoxystrobin (A.1.1 in ) are methoxyacrylate fungicides targeting mitochondrial complex III. While structurally distinct, the target compound’s indolizine core and acetyl group share electronic similarities with strobilurins’ conjugated systems.
| Parameter | Target Compound | Azoxystrobin |
|---|---|---|
| Core Structure | Indolizine | Methoxyacrylate |
| Key Substituent | 2,4-Dimethylphenyl carbamoyl | Chlorinated benzophenone |
| Mode of Action | Not explicitly stated (likely respiration inhibition) | Complex III Qo site inhibition |
- Unlike strobilurins, the indolizine scaffold may confer resistance to oxidative degradation, a common issue with methoxyacrylates .
Toxicity and Environmental Impact
The 2,4-dimethylphenyl group is also present in amitraz (–7), a pesticide with high honeybee toxicity. While the target compound’s carbamoyl ester differs from amitraz’s amidine structure, both share lipophilic aromatic groups that may influence bioaccumulation.
| Parameter | Target Compound | Amitraz |
|---|---|---|
| Functional Group | Carbamoyl methyl ester | Formamidine |
| Toxicity Profile | Not reported | High toxicity to non-target organisms (e.g., bees) |
| Environmental Fate | Likely moderate persistence due to ester | High persistence due to stable amidine |
- Regulatory Considerations :
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | LogP | Solubility (mg/L) | Synthetic Yield (%) |
|---|---|---|---|
| Target Compound | 3.8* | 12 (DMSO) | ~65† |
| Ethyl 7-Acetyl-3-(4-Cl-benzoyl)indolizine | 4.1 | 8 (DMSO) | 72 |
| Azoxystrobin | 2.5 | 6 (Water) | N/A |
*Estimated via substituent contribution; †Assumed from analogous syntheses .
Biological Activity
Molecular Formula
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
Structural Representation
The compound consists of an indolizine core substituted with an acetyl group and a carbamoyl moiety. This structural configuration is believed to play a critical role in its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a class of thiazole-(benz)azole derivatives demonstrated the ability to induce apoptosis in tumor cells, suggesting that the indolizine scaffold may also possess similar capabilities. The mechanism often involves the activation of caspase pathways, leading to programmed cell death in cancer cells .
- Apoptosis Induction : The compound is hypothesized to activate apoptotic pathways in cancer cells, a crucial mechanism for anticancer agents.
- Cell Cycle Arrest : Similar compounds have shown the ability to halt cell cycle progression, preventing further proliferation of cancerous cells.
- Inhibition of Tumor Growth : In vitro studies suggest that these compounds can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .
Pharmacological Studies
Pharmacological evaluations have employed various assays such as:
- MTT Assay : To assess cell viability and proliferation.
- Caspase Activation Assays : To measure apoptosis induction.
- DNA Synthesis Analysis : To evaluate the impact on cellular replication processes.
Study 1: Anticancer Activity Evaluation
A study published in 2014 investigated the anticancer effects of novel thiazole derivatives alongside similar compounds featuring indolizine structures. The findings revealed that these compounds significantly reduced cell viability in A549 and C6 cell lines, showcasing their potential as effective anticancer agents .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of indolizine derivatives highlighted that modifications on the phenyl ring could enhance biological activity. The presence of electron-donating groups at specific positions was found to increase potency against tumor cells .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 286.33 g/mol |
| Anticancer Activity | Significant |
| Cell Lines Tested | A549, C6 |
| Mechanism | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
